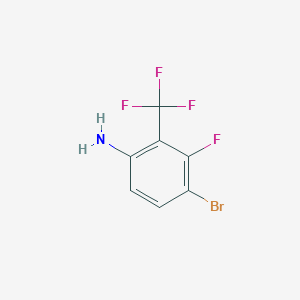

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline

Übersicht

Beschreibung

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline typically involves halogenation reactions. One common method is the direct bromination and fluorination of aniline derivatives. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow processes that allow for better control over reaction conditions and improved safety. These methods often involve the use of specialized reactors and catalysts to enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

Reduction: Amine derivatives and other reduced forms.

Substitution: A variety of substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is utilized in the synthesis of various pharmaceutical compounds due to its unique electronic properties and reactivity.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of several APIs. For instance, it has been used in the preparation of:

- Aminocarboxylate analogs : Such as AUY954, which acts as a selective agonist for sphingosine-1-phosphate receptors, potentially useful in treating autoimmune diseases .

Case Study: Synthesis of Complex Molecules

A study demonstrated the efficient synthesis of 5-bromo-3-trifluoromethylbenzene-1,2-diamine using this compound as a precursor. This synthetic route highlights the compound's role in developing more complex molecular architectures essential for drug discovery .

Agrochemical Applications

The compound's fluorinated structure enhances its potential as an agrochemical agent. Fluorinated compounds often exhibit improved bioactivity and stability, making them suitable for use in pesticides and herbicides.

Development of Herbicides

Research indicates that derivatives of this compound can be modified to create herbicides with enhanced efficacy against specific plant species, contributing to more sustainable agricultural practices .

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials.

Development of Polymers

The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it valuable for creating high-performance materials used in various industrial applications .

Environmental Considerations

Given its potential toxicity, research into the environmental impact of this compound is crucial. Studies have indicated that while the compound can be harmful to aquatic life, proper handling and disposal methods can mitigate these risks .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs (e.g., AUY954) | Selective agonist for sphingosine receptors |

| Agrochemicals | Development of herbicides | Enhanced efficacy due to fluorination |

| Material Science | Polymer development | Improved thermal stability and chemical resistance |

| Environmental Impact | Toxicity studies | Potential harm to aquatic ecosystems |

Wirkmechanismus

The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(trifluoromethyl)aniline

3-Fluoro-2-(trifluoromethyl)aniline

4-Fluoro-2-(trifluoromethyl)aniline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, characterized by its unique substitution pattern, exhibits properties that could be beneficial in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN. The presence of bromine, fluorine, and trifluoromethyl groups contributes to its lipophilicity and electronic properties, which are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as a potential agonist for the sphingosine-1-phosphate receptor. This interaction can modulate cell signaling pathways related to cell growth, differentiation, and apoptosis.

Target Pathways

The compound influences several biochemical pathways:

- Sphingolipid Metabolism : By acting on sphingosine-1-phosphate receptors, it may alter sphingolipid metabolism, impacting cellular functions such as proliferation and survival.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacteria and fungi. The mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid production .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values indicate its bactericidal action:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound's ability to inhibit biofilm formation further enhances its therapeutic relevance against persistent bacterial infections .

Cell Viability and Cytotoxicity

In vitro studies assessing cell viability have shown that this compound exhibits varying degrees of cytotoxicity depending on the concentration used. For instance:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | >80 |

| 20 | ~50 |

| 50 | <20 |

These findings suggest that while lower concentrations may be tolerated by cells, higher doses can significantly impair cell viability .

Case Studies

- Study on Antimicrobial Properties : A comprehensive evaluation of various derivatives of halogenated anilines indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Sphingosine-1-phosphate Receptor Agonism : Research focused on the agonistic effects of this compound on sphingosine receptors demonstrated its potential role in modulating immune responses and cellular signaling pathways, suggesting possible applications in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNXBDYEPFNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242748 | |

| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-59-7 | |

| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.